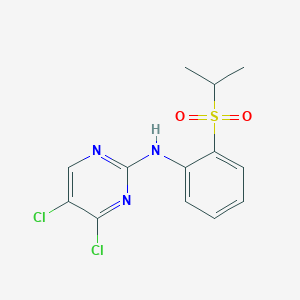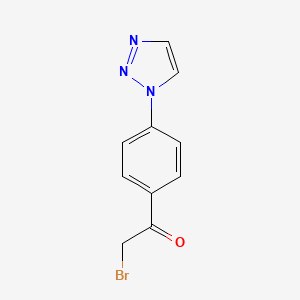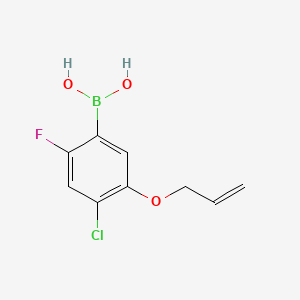
5-(Allyloxy)-4-chloro-2-fluorophenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of an allyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluorophenol and allyl bromide.
Allylation: The first step involves the allylation of 4-chloro-2-fluorophenol using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 5-(Allyloxy)-4-chloro-2-fluorophenol.
Borylation: The next step is the borylation of the allylated product using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base in an organic solvent.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide (H2O2).
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Formation of 5-(Allyloxy)-4-chloro-2-fluorophenol
Substitution: Formation of substituted phenyl derivatives
科学研究应用
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-fluorophenylboronic acid
- 5-(Methoxy)-4-chloro-2-fluorophenylboronic acid
- 5-(Allyloxy)-2-fluorophenylboronic acid
Uniqueness
5-(Allyloxy)-4-chloro-2-fluorophenylboronic acid is unique due to the presence of both an allyloxy group and a boronic acid group on the same phenyl ring. This combination imparts distinct reactivity and versatility, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C9H9BClFO3 |
|---|---|
分子量 |
230.43 g/mol |
IUPAC 名称 |
(4-chloro-2-fluoro-5-prop-2-enoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H9BClFO3/c1-2-3-15-9-4-6(10(13)14)8(12)5-7(9)11/h2,4-5,13-14H,1,3H2 |
InChI 键 |
NCAZAFCEIBYPBJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1F)Cl)OCC=C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


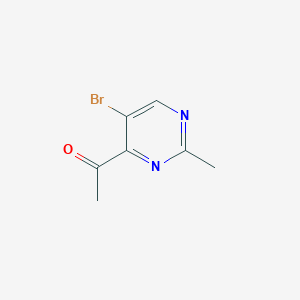
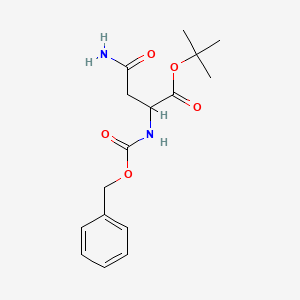
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
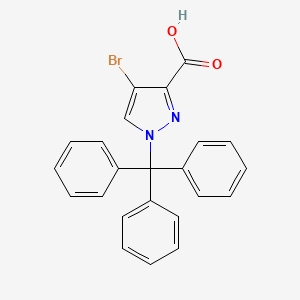
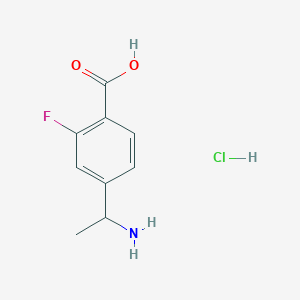
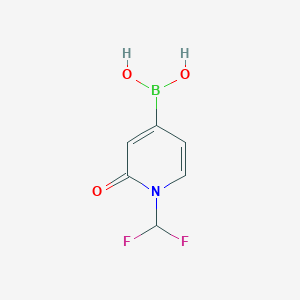

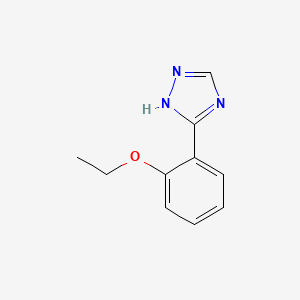
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
